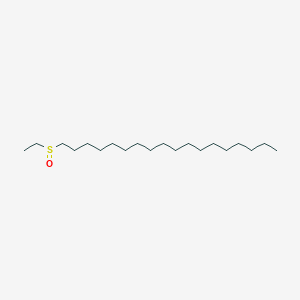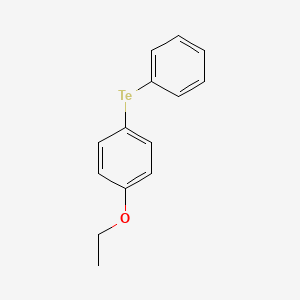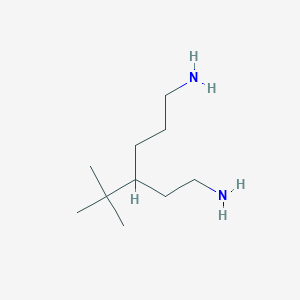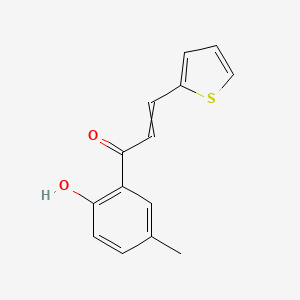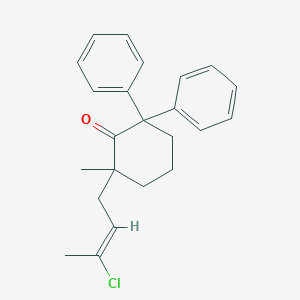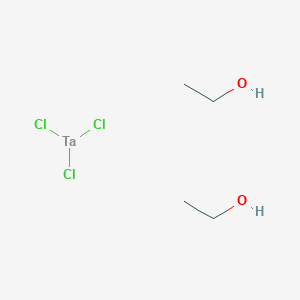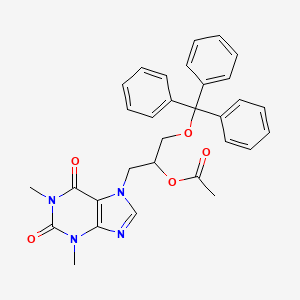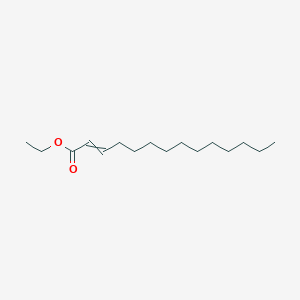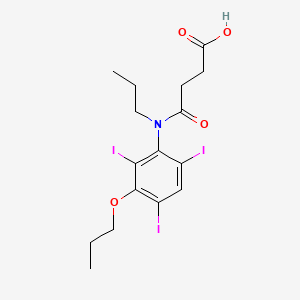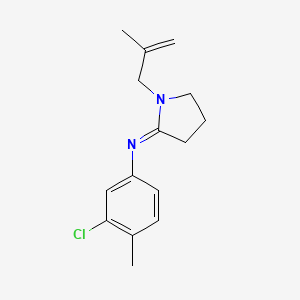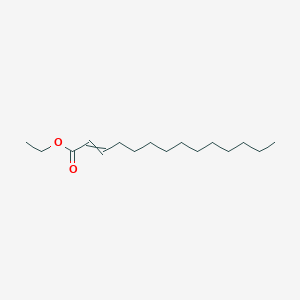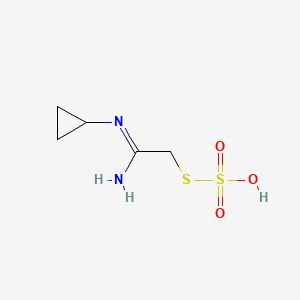
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, a cyclopropylamidino group, and a hydrogen thiosulfate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate typically involves the reaction of methanethiol with N-cyclopropylamidino and hydrogen thiosulfate under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
化学反应分析
Types of Reactions: Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methanethiol and thiosulfate groups, which are known for their reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of disulfides, while reduction reactions may yield thiols and other sulfur-containing compounds.
科学研究应用
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential role in cellular processes involving sulfur metabolism. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to sulfur metabolism. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
作用机制
The mechanism of action of Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins involved in sulfur metabolism. The compound may act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds: Similar compounds to Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate include other organosulfur compounds such as ethanethiol, hydrogen sulfide, and dimethyl disulfide. These compounds share some chemical properties due to the presence of sulfur atoms but differ in their specific structures and reactivity .
Uniqueness: this compound is unique due to the combination of the methanethiol, cyclopropylamidino, and hydrogen thiosulfate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
40283-52-1 |
|---|---|
分子式 |
C5H10N2O3S2 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
[(1-amino-2-sulfosulfanylethylidene)amino]cyclopropane |
InChI |
InChI=1S/C5H10N2O3S2/c6-5(7-4-1-2-4)3-11-12(8,9)10/h4H,1-3H2,(H2,6,7)(H,8,9,10) |
InChI 键 |
LGEYZYKILBJRED-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N=C(CSS(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
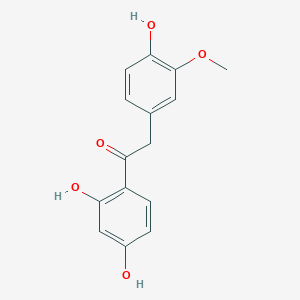
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
